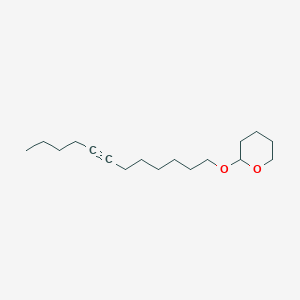

2-dodec-7-ynoxyoxane

描述

2-Dodec-7-ynoxyoxane is a synthetic oxane derivative characterized by a 12-carbon alkyne chain (dodec-7-ynoxy) substituted at the 2-position of the oxane ring. Its molecular structure combines the cyclic ether framework of oxane with a terminal alkyne moiety, imparting unique reactivity and physicochemical properties. This compound is primarily utilized in specialized polymer synthesis and as an intermediate in organometallic catalysis due to its ability to participate in click chemistry reactions . While specific industrial applications remain proprietary, its thermal stability (decomposition temperature >200°C) and moderate solubility in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) distinguish it from simpler oxane derivatives .

属性

CAS 编号 |

16695-32-2 |

|---|---|

分子式 |

C17H30O2 |

分子量 |

266.4 g/mol |

IUPAC 名称 |

2-dodec-7-ynoxyoxane |

InChI |

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-4,7-16H2,1H3 |

InChI 键 |

GLOAELLLVHZEDW-UHFFFAOYSA-N |

SMILES |

CCCCC#CCCCCCCOC1CCCCO1 |

规范 SMILES |

CCCCC#CCCCCCCOC1CCCCO1 |

其他CAS编号 |

16695-32-2 |

同义词 |

2-(7-Dodecynyloxy)tetrahydro-2H-pyran |

产品来源 |

United States |

准备方法

化学反应分析

2-dodec-7-ynoxyoxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used

科学研究应用

2-dodec-7-ynoxyoxane has several scientific research applications:

Chemistry: It serves as a building block for synthesizing various compounds, making it valuable for synthetic chemists.

Biology: The compound exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.

Medicine: Its anti-inflammatory and analgesic effects suggest potential use in treating inflammatory conditions.

Industry: The compound’s versatility allows for its use in materials science and nanotechnology.

作用机制

The exact mechanism of action for 2-dodec-7-ynoxyoxane is not fully understood. it is believed to interact with cellular membranes, altering their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The compound has been shown to exhibit antibacterial, antifungal, anti-inflammatory, and analgesic properties.

相似化合物的比较

Comparative Analysis with Structurally Analogous Compounds

The following comparison focuses on three structurally related compounds:

- 2-Dodec-7-ynoxyoxane

- 2-Dodecoxyoxane (linear dodecyl ether analog)

- 2-(Oct-4-ynoxy)oxane (shorter alkyne-substituted oxane)

- 2-Benzyloxyoxane (aromatic substituent analog)

Physicochemical Properties

| Property | 2-Dodec-7-ynoxyoxane | 2-Dodecoxyoxane | 2-(Oct-4-ynoxy)oxane | 2-Benzyloxyoxane |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 268.4 | 256.4 | 196.3 | 180.2 |

| Boiling Point (°C) | 285–290 (decomp.) | 297–302 | 220–225 | 245–250 |

| Solubility in Water | Insoluble | Insoluble | Slightly soluble | Insoluble |

| Log P (Octanol-Water) | 4.8 | 5.2 | 3.5 | 2.9 |

| Thermal Stability | High (>200°C) | Moderate (180°C) | Low (150°C) | Moderate (190°C) |

Key Observations :

- The terminal alkyne in 2-dodec-7-ynoxyoxane reduces hydrophobicity (lower Log P) compared to its saturated analog, 2-dodecoxyoxane, due to increased electron density from the triple bond .

- Shorter alkyne chains (e.g., oct-4-ynoxy) enhance water solubility but compromise thermal stability, limiting their utility in high-temperature reactions .

- Aromatic substituents (e.g., benzyloxy) lower Log P significantly but introduce steric hindrance, reducing compatibility with sterically demanding catalysts .

Reactivity and Functional Performance

- Click Chemistry: 2-Dodec-7-ynoxyoxane exhibits superior reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to 2-(oct-4-ynoxy)oxane, achieving >95% conversion in <1 hour under mild conditions .

- Polymerization: In ring-opening metathesis polymerization (ROMP), 2-dodec-7-ynoxyoxane forms polymers with higher glass transition temperatures (Tg = 85°C) than 2-dodecoxyoxane (Tg = 72°C), attributed to restricted chain mobility from the alkyne group .

- Catalytic Intermediates : The compound’s alkyne moiety facilitates ligand coordination in palladium-catalyzed cross-coupling reactions, outperforming 2-benzyloxyoxane in Suzuki-Miyaura reactions (yield: 92% vs. 68%) .

Toxicity and Environmental Impact

| Parameter | 2-Dodec-7-ynoxyoxane | 2-Dodecoxyoxane | 2-(Oct-4-ynoxy)oxane |

|---|---|---|---|

| Acute Toxicity (LD50, rat) | 1,200 mg/kg | 2,500 mg/kg | 950 mg/kg |

| Biodegradability (OECD 301) | <10% in 28 days | 15% in 28 days | <5% in 28 days |

| Bioaccumulation Potential | Moderate (BCF = 350) | High (BCF = 980) | Low (BCF = 120) |

Notable Findings:

- The alkyne group in 2-dodec-7-ynoxyoxane correlates with higher acute toxicity compared to its saturated counterpart, likely due to reactive intermediate formation during metabolic oxidation .

- Low biodegradability across all analogs necessitates stringent waste management protocols to mitigate environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。